![molecular formula C23H24N2O4S B4067640 N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide](/img/structure/B4067640.png)

N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide

Descripción general

Descripción

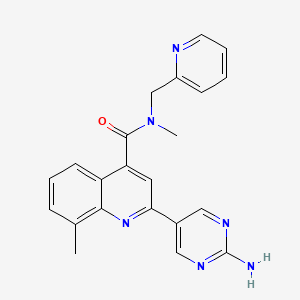

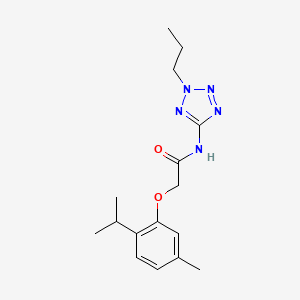

N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C23H24N2O4S and its molecular weight is 424.5 g/mol. The purity is usually 95%.

The exact mass of the compound N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide is 424.14567842 g/mol and the complexity rating of the compound is 614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial and COVID-19 Applications

A study explores the antimalarial activity of N-(phenylsulfonyl)acetamide derivatives, including compounds with structural similarities to N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide. These derivatives show potential as COVID-19 treatments through computational calculations and molecular docking studies, indicating antimalarial activity and favorable ADMET properties with low cytotoxicity at effective concentrations. The theoretical investigations of the most active compounds reveal a small ΔE value, suggesting a higher tendency for electron transfer due to the presence of benzo[b][1,4]oxazin-3-yl, benzo[b][1,4]thiazin-3-yl, and quinoxalin-2-yl rings attached to the sulfonamide ring system. This indicates a promising avenue for developing treatments against COVID-19 and malaria by targeting specific proteins of the virus and parasite (Fahim & Ismael, 2021).

Anticonvulsant Activities

N'-Benzyl 2-substituted 2-amino acetamides, which bear resemblance to the compound , have been reported to exhibit pronounced activities in established whole animal anticonvulsant models. These compounds have shown to exceed the anticonvulsant activities of phenobarbital. The study highlights that modifications at the 4'-N'-benzylamide site influence anticonvulsant activities, where electron-withdrawing groups retain activity, and specific substituents can significantly enhance this activity. This research suggests the potential of N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide derivatives in the development of novel anticonvulsant drugs (King et al., 2011).

Antimicrobial and Antibacterial Activities

Sulfanilamide derivatives, structurally related to N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide, have been synthesized and evaluated for their antimicrobial activities. The study included Schiff base ligands derived from sulfanilamides and related copper(II) complexes, which were characterized and tested for their antimicrobial properties. The results indicate moderate to significant antibacterial activity against various bacterial strains, suggesting the potential of these compounds in developing new antimicrobial agents (Salehi et al., 2016).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, demonstrates an application in the synthesis of antimalarial drugs. This study underscores the role of specific acyl donors and process optimization in achieving chemoselective acetylation, crucial for the natural synthesis of antimalarial compounds. The research highlights the potential use of enzymatic catalysis in drug synthesis, offering a sustainable and efficient approach to producing key intermediates for antimalarial drugs (Magadum & Yadav, 2018).

Direcciones Futuras

The future directions for “N-benzyl-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide” and its derivatives involve the design of new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy . This could enhance the quality of life and contribute to the public health of our modern society .

Mecanismo De Acción

Mode of Action

It is suggested that the compound may undergo a free radical reaction . In the initiating step, a succinimidyl radical (S·) is formed, which then removes a hydrogen atom to form succinimide (SH) .

Biochemical Pathways

It is known that the compound is involved in free radical reactions , which can affect various biochemical pathways in the body.

Result of Action

Similar compounds have been studied for their anti-inflammatory and analgesic activities .

Propiedades

IUPAC Name |

N-benzyl-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S/c1-18(20-10-6-3-7-11-20)25-30(27,28)22-14-12-21(13-15-22)29-17-23(26)24-16-19-8-4-2-5-9-19/h2-15,18,25H,16-17H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWUOENSVYITSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(3,4-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,6-dimethylpiperidin-1-yl)ethanone](/img/structure/B4067563.png)

![1,4-bis(benzenesulfonyl)-N-[(2-chlorophenyl)methyl]piperazine-2-carboxamide](/img/structure/B4067578.png)

![methyl [4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)-5-bromo-2-methoxyphenoxy]acetate](/img/structure/B4067587.png)

![2-methoxy-6-[4-(3-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B4067591.png)

![2-amino-4-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4067595.png)

![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-5-quinoxalinecarboxamide](/img/structure/B4067599.png)

![2-chloro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}naphthoquinone](/img/structure/B4067604.png)

![3-(2-fluoroethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4067614.png)

![N-(4-butoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4067619.png)

![ethyl 1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4067643.png)

![N-[(4-ethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-2-methylbenzamide](/img/structure/B4067649.png)

![1-cyclohexyl-N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4067659.png)